molecular formula C7H7ClN2O5S B13467662 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide

5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide

Cat. No.: B13467662
M. Wt: 266.66 g/mol
InChI Key: JHSMBLPVUCKCCY-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O5S It is a derivative of benzene, featuring chloro, methoxy, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Adding a chlorine atom to the benzene ring through electrophilic aromatic substitution using chlorine gas and a Lewis acid catalyst like iron(III) chloride.

    Methoxylation: Introducing a methoxy group via a nucleophilic substitution reaction using methanol and a base.

    Sulfonamidation: Finally, the sulfonamide group is introduced by reacting the intermediate compound with sulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and chlorination steps to ensure better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products

    Oxidation: 5-Chloro-2-carboxy-4-nitrobenzene-1-sulfonamide.

    Reduction: 5-Chloro-2-methoxy-4-aminobenzene-1-sulfonamide.

    Substitution: 5-Hydroxy-2-methoxy-4-nitrobenzene-1-sulfonamide or 5-Amino-2-methoxy-4-nitrobenzene-1-sulfonamide.

Scientific Research Applications

5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide depends on its application. In biological systems, it may interact with enzymes or proteins, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folic acid synthesis in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

    5-Chloro-2-methoxy-4-nitrobenzene-1-amine: Similar structure but with an amino group instead of a sulfonamide group.

    5-Chloro-2-methoxy-4-nitrobenzene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

Uniqueness

5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of chloro, methoxy, nitro, and sulfonamide groups makes it a versatile compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C7H7ClN2O5S

Molecular Weight

266.66 g/mol

IUPAC Name

5-chloro-2-methoxy-4-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7ClN2O5S/c1-15-6-3-5(10(11)12)4(8)2-7(6)16(9,13)14/h2-3H,1H3,(H2,9,13,14)

InChI Key

JHSMBLPVUCKCCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)N

Origin of Product

United States

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